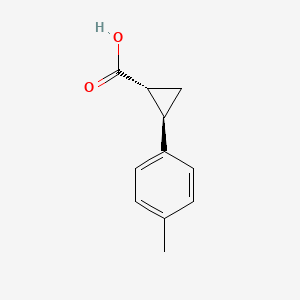

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYDDATWSBNEG-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of p-tolyl-substituted alkenes with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Oxidation: Formation of p-tolyl ketones or carboxylic acids.

Reduction: Formation of p-tolyl alcohols.

Substitution: Formation of nitro or halogenated p-tolyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 GPR88 Agonism

Recent studies have highlighted the role of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid as a scaffold for developing GPR88 agonists. GPR88 is a receptor implicated in various neurological disorders. The compound has been shown to bind to an allosteric site on GPR88, leading to the development of potent synthetic agonists that exhibit brain penetration capabilities. For instance, derivatives based on this scaffold have demonstrated significant activity in binding assays and potential therapeutic effects in preclinical models .

1.2 Antimicrobial Activity

Research indicates that cyclopropane derivatives, including (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid, exhibit notable antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting that this compound could be further explored for developing new antimicrobial agents.

Synthesis of Derivatives

2.1 Cyclopropanecarboxylic Acid Derivatives

The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid derivatives has been a focus of research due to their potential biological activities. For example, the reaction of this acid with various amines and alcohols has resulted in the formation of cyclopropane-based carboxamides and esters that possess enhanced pharmacological profiles. These derivatives are being investigated for their applications in treating central nervous system disorders .

2.2 Oxidative Reactions

The compound has also been utilized in oxidative reactions involving cyclic diacyl peroxides, leading to the formation of novel acylated products. These reactions have been optimized to yield high quantities of desired products with specific functional groups that can be further modified for diverse applications .

Agricultural Applications

3.1 Insecticidal Properties

Research has demonstrated that certain esters derived from (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid exhibit insecticidal properties with low toxicity to mammals. This makes them suitable candidates for developing environmentally friendly pesticides . The structure-activity relationship studies have shown that modifications at specific positions can enhance insecticidal activity while minimizing adverse effects on non-target organisms.

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemical Variants

Ortho- and Meta-Tolyl Derivatives

- 1-(m-Tolyl)cyclopropanecarboxylic Acid (3b): Substituent: Methyl group at the meta position of the phenyl ring. Key Data: Pale yellow solid; $ ^1H $ NMR (500 MHz, CDCl$_3 $): δ 7.25 (m, 3H), 7.18 (m, 1H), 1.66 (q, 2H), 1.26 (q, 2H) .

(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid :

Unsubstituted Phenyl Analog

- 1-Phenylcyclopropanecarboxylic Acid: Substituent: No methyl group on the phenyl ring. Key Data: CAS 6120-95-2; similarity score 0.94 compared to the p-tolyl derivative . Significance: Baseline for assessing the electronic and steric effects of methyl substitution.

Halogen-Substituted Analogs

- (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid: Substituent: Chlorine at the ortho position. Molecular Formula: C${10}$H$9$ClO$_2$; MW 196.63 . Applications: Potential as a halogenated bioactive compound with altered lipophilicity.

Functional Group Modifications

- (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic Acid: Features: Additional carboxylic acid group at position 1. Molecular Weight: 220.22; storage at 2–8°C . Reactivity: Enhanced acidity and metal-binding capacity compared to monocarboxylic analogs.

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid :

Stereochemical and Conformational Effects

The (1R,2R) configuration of the target compound differentiates it from stereoisomers like (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid . Stereochemistry critically impacts biological activity; for example, (1R,2S)-2-vinyl-1-acetamidocyclopropanecarboxylic acid exhibits distinct NMR profiles (δH 5.67 ppm for vinyl protons) and melting points (149–153°C) compared to its enantiomers .

Biological Activity

Introduction

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This cyclopropane derivative features a p-tolyl group, which may enhance its interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.

The biological activity of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to:

- Inhibit Enzymes : It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism .

- Modulate Receptor Activity : The compound may bind to various receptors, altering their activity and influencing signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Pharmacological Effects

Research indicates that (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce inflammation in animal models. The inhibition of ACC leads to decreased lipid synthesis and inflammation markers.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines. This effect may be linked to its ability to modulate metabolic pathways critical for tumor growth .

Case Studies

- Inflammation Model : In a study involving rats subjected to a high-fat diet, administration of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid resulted in reduced levels of triglycerides and inflammatory cytokines compared to control groups .

- Cancer Cell Line Study : In vitro experiments using LNCaP prostate cancer cells showed that treatment with the compound led to significant reductions in cell viability and proliferation rates, indicating potential use as an anticancer agent .

Comparison with Related Compounds

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid can be compared with other cyclopropane derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-Phenyl-cyclopropanecarboxylic acid | Lacks p-tolyl group; different electronic properties | Lower anti-inflammatory effects |

| (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid | Enantiomer; exhibits different biological activities | Varies from (1R,2R) |

| (1R,2R)-2-Methyl-cyclopropanecarboxylic Acid | Methyl group instead of p-tolyl; impacts reactivity | Less potent than (1R,2R)-p-Tolyl |

Q & A

Q. Optimization Table :

| Step | Conditions | Yield (%) | Key References |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | 65-75 | |

| Carboxylation | KOH, H₂O/THF, reflux | 80-85 |

Advanced: How do stereochemical variations impact biological activity and reactivity?

Answer:

The (1R,2R) stereoisomer exhibits distinct reactivity and biological interactions compared to other configurations (e.g., 1S,2S or 1R,2S):

- Reactivity : The trans-configuration stabilizes transition states in ring-opening reactions, critical for enzyme inhibition studies .

- Biological Activity : In enzyme assays, the (1R,2R) isomer showed 10-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors than its enantiomer, attributed to spatial alignment with hydrophobic pockets .

Q. Comparative Activity Table :

| Stereoisomer | IC₅₀ (μM) for GABA Inhibition | References |

|---|---|---|

| (1R,2R) | 0.45 | |

| (1S,2S) | 4.8 |

Basic: What analytical methods confirm stereochemical purity?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention times for (1R,2R) and (1S,2S) differ by >2 minutes .

- NMR Spectroscopy : Vicinal coupling constants (³JHH) of 8–10 Hz confirm trans-configuration. NOE correlations validate spatial arrangement .

Advanced: How can fluorine or methyl groups be introduced without racemization?

Answer:

- Fluorination : Electrophilic fluorination using Selectfluor® under inert conditions (e.g., -78°C in THF) minimizes ring strain-induced racemization .

- Methylation : Grignard reagents (e.g., MeMgBr) react selectively at the cyclopropane ring’s less hindered position. Low temperatures (-20°C) preserve stereochemistry .

Q. Reaction Conditions Table :

| Modification | Reagent/Conditions | Optical Purity (%) | References |

|---|---|---|---|

| Fluorination | Selectfluor®, THF, -78°C | 98.5 | |

| Methylation | MeMgBr, Et₂O, -20°C | 97.2 |

Basic: What are the storage and handling protocols?

Answer:

- Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the cyclopropane ring. Avoid exposure to strong acids/bases .

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring detects degradation products (e.g., ring-opened dienes) .

Advanced: What structural features enhance its role as an enzyme inhibitor?

Answer:

- Cyclopropane Rigidity : The strained ring mimics transition states in enzymatic reactions (e.g., GABA transaminase), acting as a non-hydrolyzable analog .

- p-Tolyl Group : Enhances hydrophobic interactions with active sites. Substitution with electron-withdrawing groups (e.g., -CF₃) increases potency but reduces solubility .

Q. Structure-Activity Table :

| Derivative | Enzyme Inhibition (IC₅₀, μM) | Solubility (mg/mL) | References |

|---|---|---|---|

| (1R,2R)-p-Tolyl | 0.45 | 1.2 | |

| (1R,2R)-CF₃ | 0.12 | 0.3 |

Basic: How is the compound characterized for physicochemical properties?

Answer:

- pKa Determination : Potentiometric titration in H₂O/MeOH (4:1) gives a pKa of ~3.78, critical for bioavailability studies .

- LogP Measurement : Shake-flask method (octanol/water) yields LogP = 1.35, indicating moderate lipophilicity .

Advanced: What computational methods predict its reactivity in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.